molecular formula C6H13NSi B093657 2-Cyanoethyltrimethylsilane CAS No. 18151-32-1

2-Cyanoethyltrimethylsilane

Cat. No. B093657
CAS RN: 18151-32-1
M. Wt: 127.26 g/mol
InChI Key: PKDJOGCLKUPILB-UHFFFAOYSA-N
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Description

2-Cyanoethyltrimethylsilane is a chemical compound that is not directly mentioned in the provided papers. However, related compounds such as 2-cyanoethyldimethyl(diethyl)aminosilane (CEDMSDEA) and cyanotrimethylsilane have been synthesized and studied for their applications in gas chromatography and as reagents for introducing cyanide functionality into other molecules . These compounds are part of the broader family of organosilicon compounds, which are known for their utility in various chemical reactions and processes due to the unique properties imparted by the silicon atoms within their structures.

Synthesis Analysis

The synthesis of related compounds such as CEDMSDEA involves reacting specific groups like carboxyl, phenolic, and secondary hydroxyl groups with the silylating agent to form derivatives that are detectable using nitrogen-phosphorus detection in gas chromatography . Cyanotrimethylsilane, another related compound, can be synthesized through the direct trimethylsilylation of hydrogen cyanide with trimethylchlorosilane and hexamethyldisilazane in a solvent-free reaction, yielding a high purity product without the need for distillation .

Molecular Structure Analysis

The molecular structure of organosilicon compounds can be quite complex, as evidenced by the crystal structure determination of 2-[3,4,5,6-tetrakis(trimethylsilyl)-1-cyclohexen-1-yl]heptamethyltrisilane, which features a tetrasubstituted cyclohexene ring vinylic to the trisilane moiety . The average Si-Si and Si-C bond distances provide insight into the molecular geometry and stability of such compounds.

Chemical Reactions Analysis

Organosilicon compounds like cyanotrimethylsilane can react with various functional groups. For instance, it adds to α,β-unsaturated ketones under the catalytic action of Lewis acids, leading to β-cyano ketones upon hydrolysis . It also reacts with acetals and orthoesters to afford alkoxy- and dialkoxyalkanenitriles, and with O-protected β-D-ribofuranoses to give β-D-ribofuranosyl cyanide . The reactivity of these compounds can be quite selective and is often used to introduce functional groups into target molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of organosilicon compounds are influenced by the silicon-containing groups attached to the carbon framework. For example, the derivatives formed by CEDMSDEA have similar chromatographic properties to other silyl derivatives but with longer retention times than trimethylsilyl analogues . The mass spectral fragmentation patterns of these derivatives are also noteworthy for their detection by selected ion monitoring in mass spectrometry . The crystallographic data of related compounds provide additional information on their density and molecular dimensions, which are crucial for understanding their behavior in various environments .

Scientific Research Applications

Summary of the Application

2-Cyanoethyltrimethylsilane is used in the field of chemistry, particularly in reactions involving free radicals . It exhibits high reactivity in these types of reactions, demonstrating the existence of the σπ captodative effect .

Results or Outcomes

The outcomes of these reactions demonstrate the high reactivity of 2-Cyanoethyltrimethylsilane in free-radical reactions . This suggests that it could be a valuable compound in studies and applications involving these types of chemical reactions.

Application in Nanotechnology

Summary of the Application

Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics . 2-Cyanoethyltrimethylsilane could potentially be used to functionalize these nanoparticles, enhancing their properties and expanding their applications.

Results or Outcomes

The outcomes of these applications demonstrate the potential of functionalized silica nanoparticles in various fields, including advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

Application in Catalysis

Summary of the Application

Single-atom catalysts have been widely used in various catalytic reactions . Due to their excellent performance properties such as strong activity and high selectivity, the exploration of the application of single-atom catalysts and elucidating their reaction mechanism has become a hot area of research . 2-Cyanoethyltrimethylsilane could potentially be used in the development of these catalysts.

Results or Outcomes

The outcomes of these applications demonstrate the potential of single-atom catalysts in various catalytic reactions . This suggests that 2-Cyanoethyltrimethylsilane could be a valuable compound in studies and applications involving these types of catalytic reactions.

Safety And Hazards

2-Cyanoethyltrimethylsilane is classified as a flammable liquid and vapor. It is toxic if swallowed and can cause skin and eye irritation . It is advised to use protective measures when handling this substance .

properties

IUPAC Name

3-trimethylsilylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NSi/c1-8(2,3)6-4-5-7/h4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDJOGCLKUPILB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499607
Record name 3-(Trimethylsilyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanoethyltrimethylsilane

CAS RN

18151-32-1
Record name 3-(Trimethylsilyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
BR Suffolk, RK Gilpin - Analytica chimica acta, 1986 - Elsevier
… , 2-cyanoethyltrimethylsilane. Also included for reference purposes is a solution spectrum of the stabilized monomer. The nitrile band for sorbed 2-cyanoethyltrimethylsilane was …
Number of citations: 21 www.sciencedirect.com
Z Khodr, C Mallet, JC Daigle, Z Feng… - Journal of The …, 2020 - iopscience.iop.org
… Additive XVII (2-cyanoethyltrimethylsilane, 95%) is purchased from abcr GmbH. These molecules are used as-received without … XVII 2-Cyanoethyltrimethylsilane 5.77 5.89 5.84 5.95 …
Number of citations: 15 iopscience.iop.org
VB McCann - 1967 - search.proquest.com
DISCUSSION-SECTION I-CYANOALKYLSILICON COMPOUNDS The Base-Catalysed Addition of Trichlorosilane to Acrylonitrile The Preparation of 2-Cyanoethyldichloromethylsilane 2-…
Number of citations: 0 search.proquest.com
LK Freidlin, GI Kudryavtsev… - … of the Academy …, 1959 - Consultants Bureau Enterprises.
Number of citations: 0
Z Khodr - researchgate.net
À l’époque actuelle, les batteries Li-ion occupent une place prédominante au cœur de l’innovation du monde industriel. C’est pourquoi, afin de limiter l’émission des gaz à effet de serre …
Number of citations: 3 www.researchgate.net

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